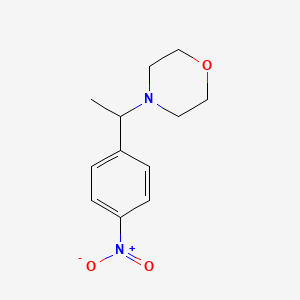
4-(1-(4-Nitrophenyl)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-(4-Nitrophenyl)ethyl)morpholine is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-nitrophenyl)morpholine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-nitrophenyl ethyl derivatives and morpholine. Optimization involves controlling reaction temperature (70–90°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios. Catalytic acid or base may enhance yield. Crystallization from ethanol/water mixtures improves purity .
Q. How is the crystal structure of 4-(4-nitrophenyl)morpholine characterized?
- Methodological Answer : Single-crystal X-ray diffraction confirms a chair conformation in the morpholine ring and aromatic stacking interactions (3.77 Å interplanar distance). Key parameters include an R factor of 0.048 and data-to-parameter ratio of 11.0. Hydrogen bonding and π-π interactions stabilize the lattice .
Q. What safety precautions are necessary when handling 4-(4-nitrophenyl)morpholine?
- Methodological Answer : Use PPE (gloves, goggles) due to irritant properties (R36/37/38). Work in a fume hood to avoid inhalation. Store in airtight containers away from ignition sources. Emergency protocols include rinsing exposed skin with water and consulting a physician .
Q. What spectroscopic markers confirm the compound’s identity?
- Methodological Answer : NMR (¹H): δ 8.2–8.4 ppm (aromatic protons), δ 3.6–3.8 ppm (morpholine CH₂). IR: ν(NO₂) ~1520 cm⁻¹, ν(C-O) ~1120 cm⁻¹. Mass spectrometry (ESI-MS) shows [M+H]⁺ at m/z 209.1 .
Q. How can computational chemistry predict its physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gap), solvation energy, and dipole moments. PubChem data (InChIKey, SMILES) enable molecular dynamics simulations for solubility and reactivity predictions .
Advanced Research Questions
Q. How do aromatic stacking interactions influence solid-state properties and drug design?
- Methodological Answer : Stacking interactions enhance thermal stability (TGA/DSC analysis) and influence crystal packing, critical for bioavailability. Co-crystallization studies with target proteins (e.g., kinases) assess binding affinity via docking simulations .
Q. What methodologies resolve contradictions in spectral data for nitro-substituted morpholines?
- Methodological Answer : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. High-resolution MS distinguishes isotopic patterns. Variable-temperature NMR clarifies dynamic effects. Cross-validate with X-ray crystallography .
Q. How does the nitro group’s electronic environment affect reactivity?
- Methodological Answer : Electron-withdrawing nitro groups deactivate the benzene ring, directing electrophilic substitution to meta positions. Reductive amination or palladium-catalyzed coupling modifies the nitro group for functionalization. Cyclic voltammetry quantifies redox behavior .
Q. What assays evaluate antitumor activity in vitro?
- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀. Apoptosis is assessed via flow cytometry (Annexin V/PI staining). Western blotting detects caspase-3 activation. Compare with positive controls like cisplatin .
Q. How is stability assessed under varying environmental conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) at 40°C/75% RH monitor degradation via HPLC. pH stability (1–13) is tested in buffer solutions. Surface adsorption on glass/silica is quantified using microspectroscopic imaging (AFM, Raman) .
Properties
CAS No. |
96921-35-6 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-[1-(4-nitrophenyl)ethyl]morpholine |
InChI |
InChI=1S/C12H16N2O3/c1-10(13-6-8-17-9-7-13)11-2-4-12(5-3-11)14(15)16/h2-5,10H,6-9H2,1H3 |
InChI Key |
QIYBRUQLBAEJGZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2 |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














